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molecular formula C10H7NO2S B186905 2-(4-Nitrophenyl)thiophene CAS No. 59156-21-7

2-(4-Nitrophenyl)thiophene

Cat. No. B186905
M. Wt: 205.23 g/mol
InChI Key: YRKAJCGUTWECCT-UHFFFAOYSA-N
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Patent
US06130339

Procedure details

A solution of 1-(2-thienyl)-4-nitrobenzene (1.65 g, 8.05 mmol) in 95% ethanol (210 mL) containing platinum on sulfide carbon (50 mg) was added hydrazine hydrate (0.5 mL). The mixture was refluxed for 2 hours. After cooling, the mixture was filtered and the solvent was evaporated to give a solid. Addition of hexane followed by filtration gave pure 1-(2-thienyl)-4-aminobenzene, yield=98%, 70-72° C. IR (KBr, in cm-1) 3440, 3344, 3098, 1620, 1500, 1281, 1183 and 813. 1H NMR (CDCl3 ; δ in ppm): 3.978 (brs, 2H), 6.670 (d, J=9.6 Hz, 2H), 7.011 (dd, J=5.6 and 4.4 Hz, 1H), 7.139 (m, 2H) and 7.382 (d, J=9.6 Hz, 2H). 13C NMR (CDCl3 ; δ in ppm): 115.07, 120.95, 122.82, 124.40, 126.91, 127.77, 144.77 and 146.46. MS(EI) m/z (rel int): 175 [(M)+, 100%], 143 [(M+ --S), 10%] and 130 [(M+ --HCS), 57%]. Anal. Calcd for C10H9NS: C, 68.53%; H 5.18; N 7.99. Found: C, 68.50; H, 5.21; N, 7.74.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][CH:7]=1.O.NN.CCCCCC>C(O)C.[Pt]>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
S1C(=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
followed by filtration

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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